

Thiophanate-Methyl: A Comprehensive Technical Review of its Environmental Impact and Ecotoxicology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thiophanate-Methyl

Cat. No.: B132596

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the environmental fate and ecotoxicological effects of **Thiophanate-Methyl**, a broad-spectrum benzimidazole fungicide. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant studies, and visualizes critical pathways and workflows to support research and development efforts.

Environmental Fate and Transport

Thiophanate-methyl is introduced into the environment through its application as a systemic fungicide.[1][2] Its persistence and mobility are largely dictated by its rapid degradation to the more stable and persistent metabolite, carbendazim (methyl benzimidazol-2-yl carbamate, MBC).[1]

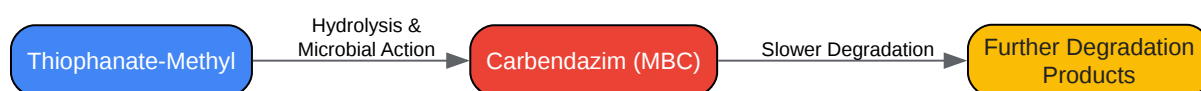
In Soil: **Thiophanate-methyl** degrades rapidly in soil, with reported half-lives of less than 2.12 days under field conditions.[3] The primary degradation pathway is the transformation to carbendazim, which is more persistent in the soil environment.[1] The soil sorption coefficient (Koc) for **Thiophanate-methyl** is approximately 1830, indicating moderate mobility.[4][5]

In Water: In aquatic environments, **Thiophanate-methyl** also transforms into carbendazim.[1] This transformation can be influenced by factors such as sunlight.[6] Due to the persistence of

carbendazim, there is a potential for contamination of surface and groundwater.[1]

Degradation Pathway

The primary degradation pathway of **Thiophanate-Methyl** in the environment involves its conversion to carbendazim. This process is a key factor in assessing its overall environmental impact, as carbendazim itself is a fungicide with its own toxicological profile.



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Caption: Environmental degradation of **Thiophanate-Methyl** to Carbendazim.

Ecotoxicology

Thiophanate-methyl and its primary metabolite, carbendazim, exhibit varying levels of toxicity to a range of non-target organisms.

Aquatic Ecotoxicity

Both compounds are recognized as toxic to aquatic life. Carbendazim, in particular, is classified as very toxic to aquatic life with long-lasting effects.

Table 1: Aquatic Ecotoxicity of **Thiophanate-Methyl** and Carbendazim

Organism	Compound	Endpoint	Value (mg/L)	Reference
Daphnia magna	Thiophanate-methyl	48h EC50	4.2 - 9.5	[3] [7]
Oncorhynchus mykiss (Rainbow Trout)	Thiophanate-methyl	96h LC50	2.2	[7]
Lepomis macrochirus (Bluegill)	Thiophanate-methyl	96h LC50	15.8	[7]
Cyprinus carpio (Carp)	Thiophanate-methyl	96h LC50	>100	[7]
Ictalurus punctatus (Channel Catfish)	Carbendazim	96h LC50	0.012	
Daphnia magna	Carbendazim	48h EC50	0.15	
Pseudokirchneriella subcapitata (Green Algae)	Carbendazim	72h ErC50	1.3	

Terrestrial Ecotoxicity

The effects of **Thiophanate-methyl** on terrestrial organisms are also a concern, particularly for soil-dwelling invertebrates and microbial communities.

Table 2: Terrestrial Ecotoxicity of **Thiophanate-Methyl** and Carbendazim

Organism	Compound	Endpoint	Value	Reference
Rat (oral)	Thiophanate-methyl	LD50	6,640 mg/kg	[3]
Rabbit (dermal)	Thiophanate-methyl	LD50	>10,000 mg/kg	[3]
Rat (oral)	Carbendazim	LD50	>10,000 mg/kg	[8]
Bobwhite Quail	Carbendazim	Acute oral LD50	>2250 mg/kg bw	[9]
Earthworms	Carbendazim	-	High Toxicity	[10]

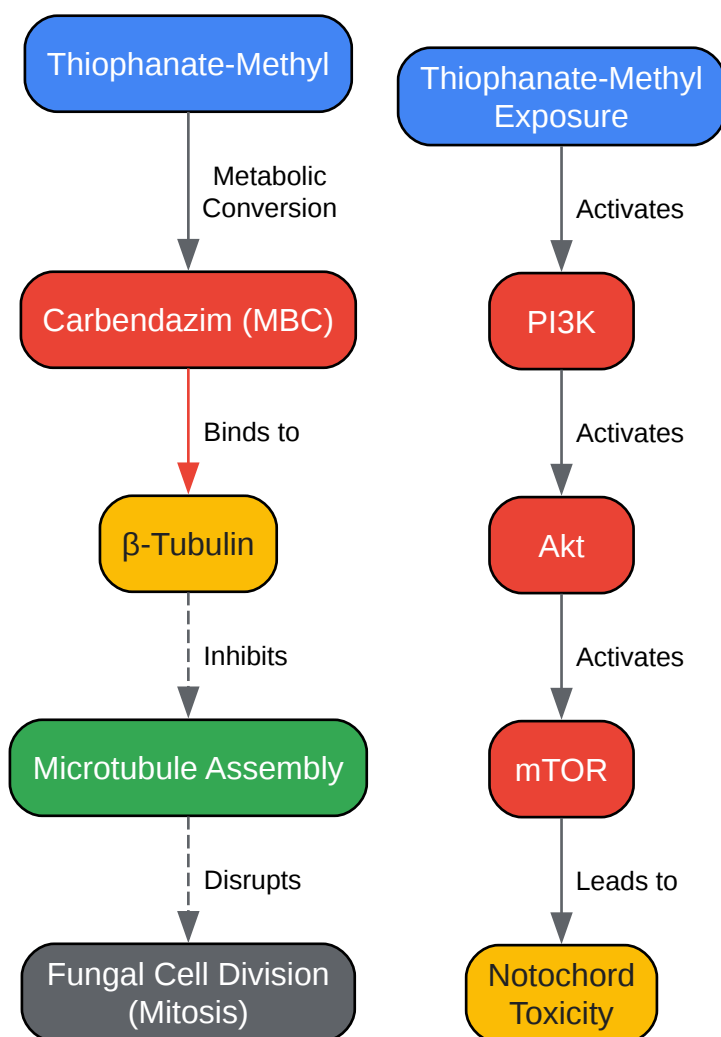
Effects on Soil Microbiome

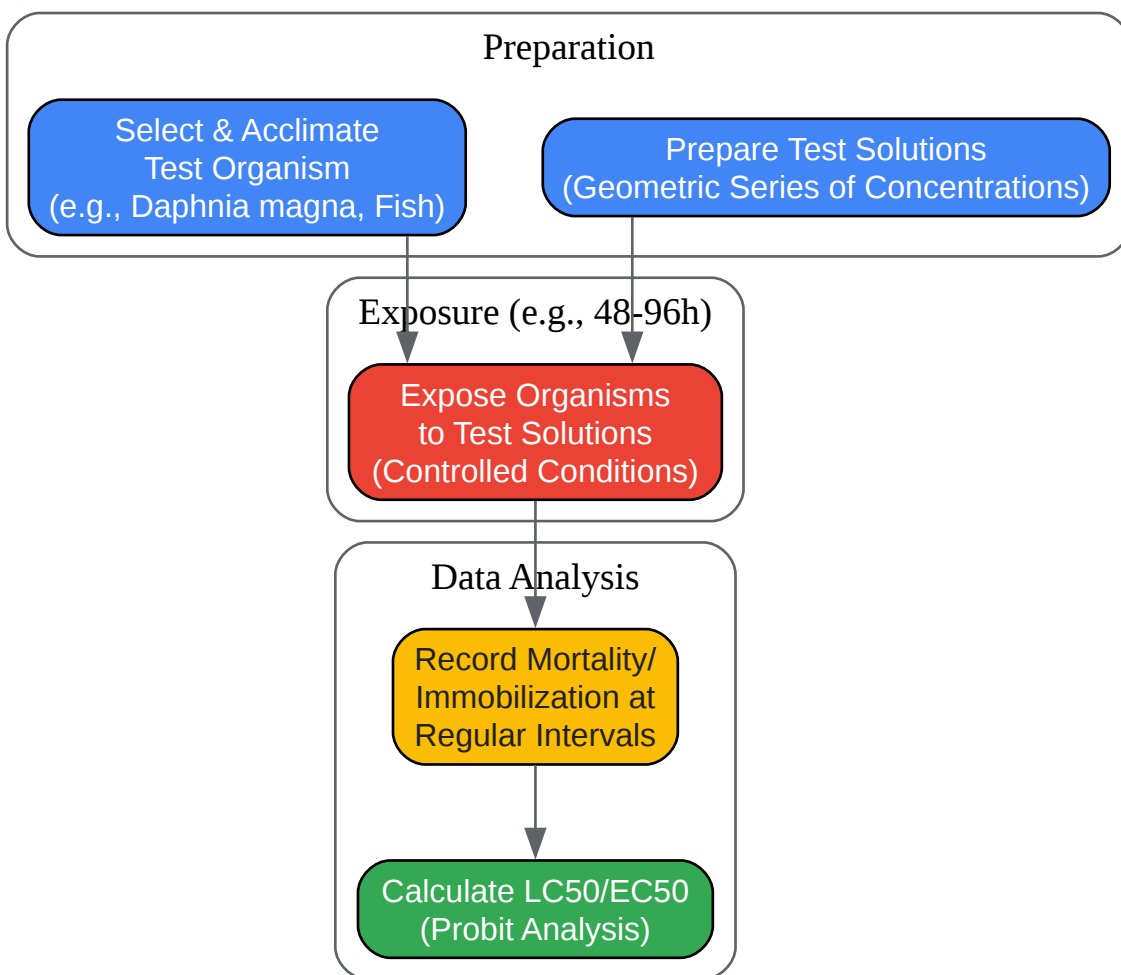
Recent studies have indicated that **Thiophanate-methyl** and carbendazim can alter the composition and decrease the diversity of the bacterial communities in the rhizosphere of plants.[11] Specifically, a reduction in the abundance of beneficial bacteria such as *Bacillus* has been observed, which may weaken the plant's natural defense mechanisms against pathogens.[11]

Mechanisms of Toxicity and Signaling Pathways

The primary mode of action for **Thiophanate-methyl** and its active metabolite carbendazim is the inhibition of β -tubulin synthesis in fungi. This disruption of microtubule assembly interferes with cell division and is the basis for its fungicidal activity.[12]

Inhibition of β -Tubulin Synthesis





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- To cite this document: BenchChem. [Thiophanate-Methyl: A Comprehensive Technical Review of its Environmental Impact and Ecotoxicology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132596#environmental-impact-and-ecotoxicology-of-thiophanate-methyl]

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